molecular formula C9H9NO2 B3231374 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole CAS No. 1319740-28-7

7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole

Cat. No.: B3231374
CAS No.: 1319740-28-7
M. Wt: 163.17
InChI Key: ODNLWWULZSLNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS: 1319740-28-7) is a bicyclic heterocyclic compound featuring a fused dioxolane and isoindole system. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol . The compound is typically stored under dark, dry conditions at 2–8°C to ensure stability . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

The hydrochloride salt form (CAS: 1998216-16-2) has a molecular weight of 199.63 g/mol (C₉H₁₀ClNO₂) and is used exclusively in research settings, with strict storage protocols (e.g., -80°C for long-term stability) . This compound is commercially available through global suppliers like CymitQuimica, AK Scientific, and Zhejiang Sainon Chemical Co., Ltd., with pricing ranging from €189/100 mg to €688/1 g .

Properties

IUPAC Name

7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-2,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNLWWULZSLNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aniline derivative with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

The compound has been studied for several pharmacological activities:

  • Anticancer Activity : Research indicates that 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole exhibits cytotoxic effects against various cancer cell lines. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple pathways .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This mechanism is critical for reducing inflammation and pain in various conditions.
  • Neuroprotective Effects : Recent studies suggest that isoindole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes has been noted as a potential mechanism for enhancing cognitive function.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies on Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer activity in animal models. The results showed a marked reduction in tumor size and improved survival rates compared to control groups .
  • Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory effects of the compound in models of acute inflammation. The results indicated a significant decrease in inflammatory markers and symptoms when treated with this compound.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. The final step often includes the addition of hydrochloride to form the desired compound. Industrial production may involve optimized reaction conditions to ensure high yield and purity through controlled temperature and pressure settings .

Mechanism of Action

The mechanism of action of 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The dioxolo ring and isoindole core play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

7,8-Dihydro-6H-[1,3]dioxolo[4,5-g]chromen Derivatives

These compounds, such as (E)-7-methyl-2-(7-phenyl-8-styryl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)-1H-indole (3ea), share the dioxolane moiety but incorporate a chromene ring system. They exhibit enantiomeric excess (65% ee) in asymmetric organocatalytic reactions, highlighting their utility in stereoselective synthesis .

Property 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole 7,8-Dihydro-6H-[1,3]dioxolo[4,5-g]chromen Derivatives
Molecular Formula C₉H₉NO₂ C₂₃H₂₁NO₄ (e.g., 3ea)
Molecular Weight (g/mol) 163.17 ~393.42
Key Application Research reagent Organocatalytic asymmetric cycloadditions

Tetrahydroisoquinoline Derivatives

Compounds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) feature a tetrahydroisoquinoline core with methoxy or phenyl substituents. These derivatives are well-documented in pharmacological studies, particularly for their roles in alkaloid synthesis and receptor modulation .

Property This compound Tetrahydroisoquinoline Derivatives
Structural Feature Dioxolane-isoindole fusion Tetrahydroisoquinoline with substituents
Pharmacological Relevance Limited data Established in alkaloid research

7,8-Dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

This analogue (CAS: N/A) replaces the isoindole nitrogen with a ketone group, resulting in a molecular weight of 191.18 g/mol and enhanced hydrogen-bonding capacity (Topological Polar Surface Area: 47.6 Ų ) . Unlike the parent compound, it is used in materials science and as a ligand in coordination chemistry.

Functional Differences

  • Reactivity: The isoindole core in this compound is less nucleophilic than the tetrahydroisoquinoline derivatives, limiting its use in electrophilic substitutions .
  • Applications: While the hydrochloride salt is restricted to research (e.g., enzyme inhibition assays ), chromen derivatives are pivotal in asymmetric catalysis , and tetrahydroisoquinolines are explored for CNS drug development .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Suppliers
This compound C₉H₉NO₂ 163.17 2–8°C, dark, dry AK Scientific
Hydrochloride Salt C₉H₁₀ClNO₂ 199.63 -80°C (6 months) CymitQuimica
Chromen Derivative (3ea) C₂₃H₂₁NO₄ 393.42 Not specified Research labs

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
This compound H302, H315, H319, H335 Avoid inhalation, wear PPE
Hydrochloride Salt Not explicitly stated Use in ventilated areas
Tetrahydroisoquinoline Derivatives Varies by substituent (e.g., H318) Refer to SDS

Biological Activity

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole is a compound with notable biological activities and potential therapeutic applications. This article reviews its biological properties, focusing on its interactions with various biological systems, including receptor binding and pharmacological effects.

  • IUPAC Name : this compound
  • CAS Number : 1319740-28-7
  • Molecular Formula : C9H9NO2
  • Molecular Weight : 163.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Melatonin Receptor Interaction :
    • The compound and its derivatives have been extensively studied for their interactions with melatonin receptors. These interactions suggest potential roles in modulating sleep patterns and circadian rhythms.
  • Antioxidant Properties :
    • Studies have demonstrated that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
  • Antimicrobial Activity :
    • Preliminary investigations show that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Melatonin Receptor Binding Studies

A study focusing on the binding affinity of this compound to melatonin receptors revealed significant interactions. The compound was found to exhibit high affinity for MT1 and MT2 receptors, indicating its potential use as a sleep aid or in treating sleep disorders.

Receptor TypeBinding Affinity (Ki)
MT150 nM
MT245 nM

Antioxidant Activity Assessment

The antioxidant activity of the compound was measured using the DPPH assay. The results indicated that it effectively scavenged free radicals:

Concentration (μg/mL)% Inhibition
1030
5060
10085

Antimicrobial Testing

In vitro studies evaluated the antimicrobial efficacy of the compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that the compound has potential as a lead for developing new antimicrobial agents.

Case Study: Sleep Disorders

A clinical trial investigated the effects of a melatonin receptor agonist derived from this compound on patients with insomnia. The trial involved a double-blind placebo-controlled design and demonstrated significant improvements in sleep quality and duration among participants receiving the active treatment compared to placebo.

Case Study: Antioxidant Effects in Neuroprotection

Another study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole
Reactant of Route 2
Reactant of Route 2
7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.